Absolute Configuration vs. Stereoisomeric Comparators: Defined (2R,3R) Syn-Vicinal Diol Geometry
The (2R,3R)-configuration places both hydroxyl groups and the methyl substituent on the same face of the hexane backbone, generating a syn-1,2-diol relationship. This contrasts with the (2R,3S)-diastereomer (CAS 909294-15-1) which presents an anti-1,2-diol geometry [1]. The syn vs. anti diol topology directly influences the dihedral angle between the hydroxyl groups, the capacity for chelate formation with metal ions, and the stereochemical outcome of reactions at the diol unit.
| Evidence Dimension | Vicinal diol relative stereochemistry (syn vs. anti) |
|---|---|
| Target Compound Data | syn-(2R,3R)-diol (C2 R, C3 R) |
| Comparator Or Baseline | anti-(2R,3S)-diol (CAS 909294-15-1, C2 R, C3 S); anti-(2S,3R)-diol (CAS 918819-03-1, C2 S, C3 R); syn-(2S,3S)-diol (CAS 918818-98-1, C2 S, C3 S) |
| Quantified Difference | Diastereomeric relationship; specific rotation values not reported for the title compound at time of review but expected to be equal in magnitude and opposite in sign to (2S,3S)-enantiomer, and distinct from anti-diastereomers |
| Conditions | Structural assignment by IUPAC nomenclature, InChI stereochemical descriptors, and computed optical activity |
Why This Matters
The syn-diol geometry of the (2R,3R)-isomer dictates chelation and reactivity profiles that cannot be replicated by the anti-diastereomers, making it the mandatory choice for synthetic sequences requiring syn-selective transformations.
- [1] Nogawa, M.; Sugawara, S.; Iizuka, R.; Shimojo, M.; Ohta, H.; Hatanaka, M.; Matsumoto, K. Enantioselective Microbial Hydrolysis of Dissymmetrical Cyclic Carbonates with Disubstitution. Tetrahedron 2006, 62, 12071–12083. DOI: 10.1016/j.tet.2006.09.066. View Source
